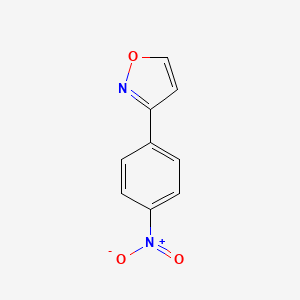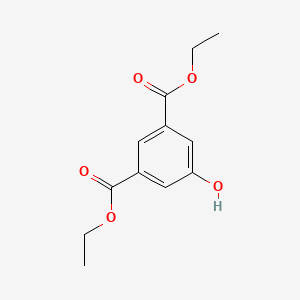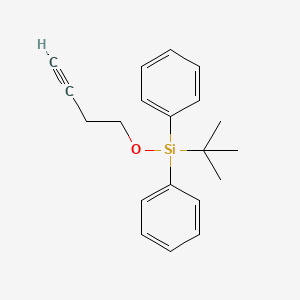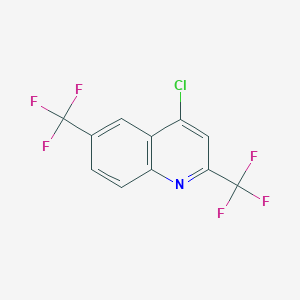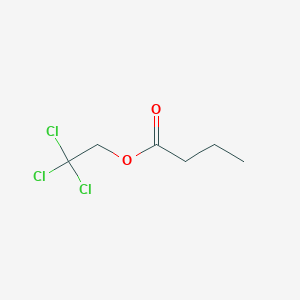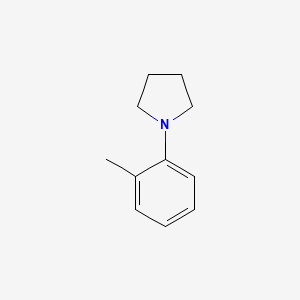
1-(2-methylphenyl)-Pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-Pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-methylphenyl)-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 2-methylphenylpyrrole. This method offers a scalable and efficient route to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-substituted pyrrolidines with various functional groups.
Scientific Research Applications
1-(2-methylphenyl)-Pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-Pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-phenylpyrrolidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-methylpyrrolidine: Substituted at the pyrrolidine ring rather than the phenyl ring, leading to distinct reactivity and applications.
N-methylpyrrolidine: Methyl group attached to the nitrogen atom, altering its steric and electronic characteristics.
Uniqueness
1-(2-methylphenyl)-Pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and uses in research and industry.
Properties
CAS No. |
41378-30-7 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
ZQVAGPGHTQBLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCC2 |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC2 |
Key on ui other cas no. |
41378-30-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)
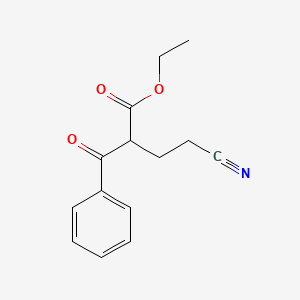
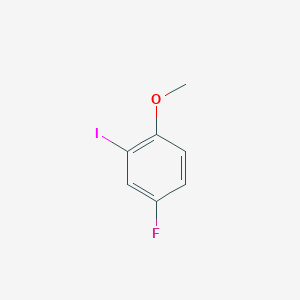
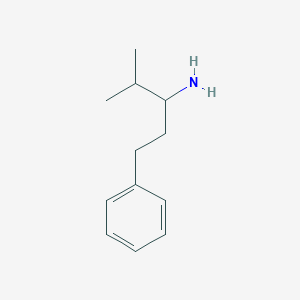
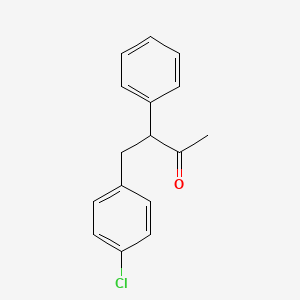
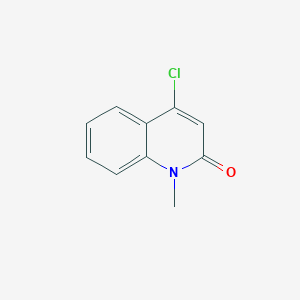
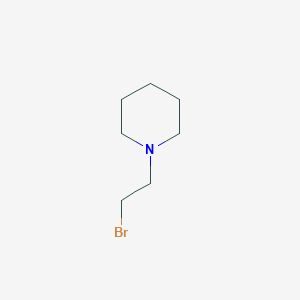

![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)
